molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2 CAS No. 380620-88-2

[(pF)Phe4]nociceptin(1-13)NH2

Katalognummer B561552
CAS-Nummer: 380620-88-2
Molekulargewicht: 1471.562
InChI-Schlüssel: WLVWYHYEULRQHK-OSTVPBBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective NOP receptor (OP4) agonist, with a pKi of 10.68 and a pEC50 of 9.31 . It displays high selectivity over δ, κ, and μ opioid receptors (>3000 fold) .


Synthesis Analysis

A total of 32 compounds were prepared to investigate the functional role of Phe4 in NC (1−13)-NH2, the minimal sequence maintaining the same activity as the natural peptide nociceptin . These compounds could be divided into three series in which Phe4 was replaced with residues that would (i) alter aromaticity or side chain length, (ii) introduce steric constraint, and (iii) modify the phenyl ring .


Molecular Structure Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .


Chemical Reactions Analysis

In the study of the Phe4 residue of nociceptin (1−13)-NH2, it was found that all compounds of the first and second series were inactive or very weak with the exception of [N(CH3)Phe4]NC(1−13)-NH2, which was only 3-fold less potent than NC(1−13)-NH2 .


Physical And Chemical Properties Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .

Wissenschaftliche Forschungsanwendungen

  • [(pF)Phe4]nociceptin(1-13)NH2 has been identified as a highly potent agonist of the nociceptin/orphanin FQ (N/OFQ) receptor. It demonstrates enhanced potency and long-lasting effects in vivo, suggesting potential therapeutic applications (Calo’ et al., 2005).

  • In structure-activity studies, the Phe(4) residue in nociceptin(1-13)-NH(2) was found to be crucial for its biological activity. Modifications to the Phe(4) residue, such as the introduction of a fluorine atom, resulted in compounds with higher, equal, or lower potencies than nociceptin(1-13)-NH(2). The compound [(pF)Phe(4)]nociceptin(1-13)-NH(2) demonstrated increased activity, highlighting the importance of the Phe(4) residue in receptor interactions (Guerrini et al., 2001).

  • Research has shown that the compound [(pF)Phe4,Arg14,Lys15]N/OFQ-NH2, a derivative of [(pF)Phe4]nociceptin(1-13)NH2, behaves as a highly potent and selective agonist at the NOP receptor, suggesting its potential use as a pharmacological tool for exploring the role of the N/OFQ-NOP system in health and disease (Carrá et al., 2005).

  • Further studies indicated that modifications such as the insertion of fluorine into Phe(4) or adding additional basic amino acids like Arg(14)-Lys(15) generated potent agonists. These findings underscore the potential of modifying nociceptin peptide sequences for enhancing receptor affinity and potency (Guerrini et al., 2005).

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(pF)Phe4]nociceptin(1-13)NH2

Citations

For This Compound
3
Citations
M Miwa, C Shinki, S Uchida, M Hiramatsu - European journal of …, 2009 - Elsevier
Nociceptin, also known as orphanin FQ, binds to opioid receptor like-1 (NOP) receptors. Nociceptin and NOP receptor play important roles in several physiological functions in the …
Number of citations: 3 www.sciencedirect.com
S Tariq, SM Nurulain, K Tekes, E Adeghate - Peptides, 2013 - Elsevier
Nociceptin and nocistatin are endogenous ligands of G protein coupled receptor family. Numerous techniques have been used to study the diverse parameters including, localization, …
Number of citations: 12 www.sciencedirect.com
HE Murray, SR McArthur - ncbi.nlm.nih.gov
HVO Carswell*, SJ Groves, E. Jardine, CA Hamilton & A. Dominiczak Department of Medicine and Therapeutics and* Wellcome Surgical Institute, University ofGlasgow, Glasgow …
Number of citations: 0 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.